molecular formula C11H15Br B077549 (5-Bromopentyl)benzene CAS No. 14469-83-1

(5-Bromopentyl)benzene

Cat. No. B077549
CAS RN: 14469-83-1
M. Wt: 227.14 g/mol
InChI Key: QICUPOFVENZWSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives, including compounds similar to "(5-Bromopentyl)benzene," involves the addition of bromine to benzene rings, sometimes under conditions that favor the substitution at specific positions on the benzene ring. A notable example includes the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which highlights the potential steric hindrance and challenges in achieving specific bromo-substitutions on benzene derivatives (Steele et al., 2004).

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives, including "(5-Bromopentyl)benzene," often showcases interactions such as C–H···Br and C–Br···π, which play a crucial role in their reactivity and physical properties. X-ray structure determinations of similar bromo- and/or bromomethyl-substituted benzenes provide insights into the Br···Br interactions and the variability in packing motifs due to the presence of bromine atoms (Jones et al., 2012).

Chemical Reactions and Properties

Brominated benzene derivatives, including "(5-Bromopentyl)benzene," undergo various chemical reactions, such as conversion to aryllithium compounds, highlighting their utility as intermediates in further chemical transformations. The reactivity towards other compounds, including palladium-catalyzed coupling reactions, showcases their versatility in organic synthesis (Steele et al., 2004).

Physical Properties Analysis

The physical properties of brominated benzene derivatives can be influenced by the nature and position of the substituents. For instance, the presence of bromine can affect the boiling point, density, and solubility of the compound. The analysis of similar compounds reveals that the steric hindrance introduced by substituents can lead to the presence of rotational isomers and affect the compound's physical state at room temperature (Steele et al., 2004).

Chemical Properties Analysis

The chemical properties of "(5-Bromopentyl)benzene" and related compounds are significantly influenced by the bromo-substituent, which enhances reactivity towards nucleophilic substitution reactions, electrophilic additions, and coupling reactions. The synthesis and reactivity of brominated compounds demonstrate their role as intermediates in the synthesis of more complex organic molecules (Steele et al., 2004).

Scientific Research Applications

  • Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This study discusses the synthesis and characterization of new compounds synthesized from reactions involving tribromobenzene, which is structurally related to (5-Bromopentyl)benzene. These compounds exhibit electrochemical properties with reversible oxidations, indicating potential applications in electrochemistry and materials science (Fink et al., 1997).

  • Methylation of PARP-1 Promoter in Benzene Exposure : Benzene, a component in (5-Bromopentyl)benzene, is shown to affect DNA repair capacity, crucial in leukemogenesis. This paper explores the epigenetic modifications caused by benzene, potentially providing insight into the biological impacts of benzene-containing compounds (Gao et al., 2010).

  • Bromophenol Derivatives with S Including Natural Products : This research discusses the synthesis of bromophenol derivatives, which are chemically related to (5-Bromopentyl)benzene. The study investigates their inhibition activities, which could hint at potential pharmaceutical applications for structurally similar compounds (Bayrak et al., 2019).

  • Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : This review highlights the importance of benzene derivatives in various applications, ranging from nanotechnology to biomedical fields. The versatility of benzene-based compounds like (5-Bromopentyl)benzene in supramolecular assemblies is evident (Cantekin et al., 2012).

  • Synthesis of Functionalized Bis(trimethylsilyl)benzenes : This paper describes the synthesis of benzene derivatives for applications in organic chemistry, indicating potential synthetic utility for compounds like (5-Bromopentyl)benzene (Reus et al., 2012).

Safety And Hazards

“(5-Bromopentyl)benzene” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements for this compound are H302 - H411 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

5-bromopentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICUPOFVENZWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301350
Record name (5-Bromopentyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopentyl)benzene

CAS RN

14469-83-1
Record name (5-Bromopentyl)benzene
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Record name (5-Bromopentyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14469-83-1
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Synthesis routes and methods I

Procedure details

Phosphorus tribromide (4.7 ml, 49.8 mmol) was added dropwise to a solution of 5-phenylpentan-1-ol (3 ml, 17.8 mmol) in dioxane (70 ml). The reaction mixture was stirred for 2 hours at room temperature. Another portion of phosphorus tribromide (4.7 m. 49.8 mmol) was added. The reaction mixture was stirred for 16 h at room temprature. It was cooled to 0° C. Water (60 ml) was added dropwise. The reaction mixture was diluted with ethyl acetate (100 ml). The phases were separated. The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (50 g), using ethyl acetate/heptane (1:10) as eluent, to give 1.35 g of 1-bromo-5-phenylpentane.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
49.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1.8 g (6.7 mmol) amount of phosphorus tribromide was added to a chloroform solution (20 ml) of 3.3 g (20 mmol) of 5-phenyl-1-pentanol and the resulting solution was heated at reflux for 4 hours. When the reaction was traced by TLC, the starting materials were found to still remain in the reaction mixture, and so 0.2 g of phosphorus tribromide was further added and heated at reflux. Afterwards, the reaction solution was washed with water and dried with anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. Thus, 4.30 g of a crude 5-phenylpentyl bromide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 20 g of 5-phenylpentan-1-ol and 30 ml of 47% hydrobromic acid was refluxed for 6 hours. The reaction mixture was cooled and extracted with n-hexane The extract was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:n-hexane-ethyl acetate=100:1) to give 16.87 g of 1-bromo-5-phenylpentane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Oae, CAV Werf - Journal of the American Chemical Society, 1953 - ACS Publications
Rate constants, heats of activation and entropies of activation have been determined for a series of bromoalkanes and of (-bromoalkyl)-benzenes in their reaction with mercuric nitrate in …
Number of citations: 14 pubs.acs.org
WS Trahanovsky, MP Doyle - The Journal of Organic Chemistry, 1967 - ACS Publications
Bartlett and Gortler. 12 The per ester was obtained in high yield and is stable at room temperature for days. Thermal decomposition of 0.02-0.3 M solutions of 2 at 100 in heptane, …
Number of citations: 23 pubs.acs.org
ED Parker, TJ Cogdell, JS Humphreys… - Journal of Medicinal …, 1963 - ACS Publications
The syntheses of nineteen new N-pantoy l-(substituted-phenyl) alkylamines were accomplished by the con-densation of the appropriate amines with pantolactone. Using Lactobacillus …
Number of citations: 11 pubs.acs.org
T Matsuoka, T Negi, T Otsubo, Y Sakata… - Bulletin of the Chemical …, 1972 - journal.csj.jp
A series of bisethynyl compounds, IX and XII, were prepared by a modified ethynylation using N-methyl-2-pyrrolidone in good yields. Intramolecular oxidative coupling of the bisethynyl …
Number of citations: 39 www.journal.csj.jp
LIC Sing - 1980 - core.ac.uk
A new synthetic route to large-sized Lm. m3 cyclophanes and [n] cyclophanes is described. This method evokes the use of dithiacyclophane bissulfones as synthetic intermediates, 1.1 …
Number of citations: 0 core.ac.uk
L Qi, N Yamamoto, MM Meijler, LJ Altobell… - Journal of medicinal …, 2005 - ACS Publications
Immunopharmacotherapy as an approach to combat drugs of abuse has become an active area of investigation. Marijuana is the most commonly used illicit drug in the US The main …
Number of citations: 28 pubs.acs.org
M KIMURA, I KIMURA, M MUROI… - Biological and …, 1994 - jstage.jst.go.jp
The structure-activity relationship of phenylene-polymethylene bis-ammonium (PMBA) derivatives, C 6 H 4 [X (CH 2) n R] 2, on isolated mouse phrenic nerve-diaphragm muscle was …
Number of citations: 8 www.jstage.jst.go.jp
L Lv, Z Qiu, CJ Li - 2019 - … .s3.amazonaws.com
An effective nickel-catalyzed cross coupling of umpolung carbonyls and alkyl halides was developed. Contrary to classical alkylation techniques, this reaction utilizes umpolung …
S Amberg, JW Engels - Helvetica chimica acta, 2002 - Wiley Online Library
The eight (arylalkyl)‐modified phosphoramidites (=(arylalkyl)phosphonamidites) 1–8 (Fig. 2) were synthesized (Schemes 1–3) and incorporated at different positions into 2′‐…
Number of citations: 14 onlinelibrary.wiley.com
USEOFTQ AMMONIUM - researchgate.net
[0002] The treatment of pain is a critical health issue. Acute (eg. postoperative pain) and chronic (eg. arthritis, low back, cancer) pain affects tens of millions of people annually in the US. …
Number of citations: 0 www.researchgate.net

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